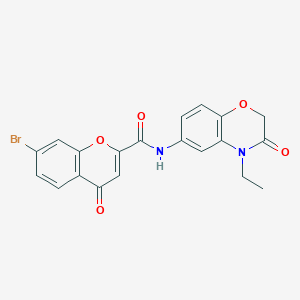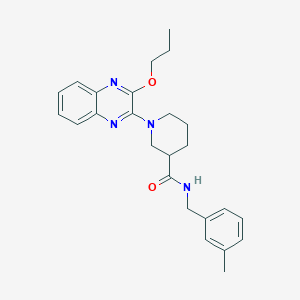
2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole carboxamides. This compound is characterized by its unique structure, which includes a thiazole ring, an indole moiety, and a fluoro-methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate α-haloketones with thiourea under basic conditions.
Introduction of the Indole Moiety: The indole moiety can be introduced via a coupling reaction between the thiazole derivative and an indole derivative using a suitable coupling agent such as palladium catalysts.
Attachment of the Fluoro-Methoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide: shares structural similarities with other thiazole carboxamides and indole derivatives.
Uniqueness
Unique Structural Features: The combination of a thiazole ring, an indole moiety, and a fluoro-methoxyphenyl group makes this compound unique.
Distinct Biological Activities: The specific arrangement of functional groups contributes to its distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H16FN3O2S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(2-fluoro-6-methoxyphenyl)-N-(1H-indol-5-yl)-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H16FN3O2S/c1-11-18(19(25)23-13-6-7-15-12(10-13)8-9-22-15)24-20(27-11)17-14(21)4-3-5-16(17)26-2/h3-10,22H,1-2H3,(H,23,25) |
InChI Key |
AQEFDANREZAKBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Prop-2-en-1-yloxy)phenyl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B11298767.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11298768.png)
![N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11298774.png)
![N-(4-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11298778.png)
![2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11298782.png)
![N-(2-chloro-6-fluorobenzyl)-2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11298787.png)
![N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11298788.png)
![1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B11298791.png)
![3,3'-[(2-methoxyphenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)](/img/structure/B11298807.png)

![N-(4-ethylphenyl)-5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11298814.png)
![Methyl 4-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11298818.png)

![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11298837.png)
